molecular formula C15H16ClN3 B12818713 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene CAS No. 63951-11-1

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

Cat. No.: B12818713
CAS No.: 63951-11-1
M. Wt: 273.76 g/mol
InChI Key: FELKFKKBPTXZKA-UHFFFAOYSA-N
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Description

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is specifically substituted with a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a dimethylamino group at the 4 position. Azobenzenes are known for their vivid colors and are commonly used as dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a substituted aromatic compound. One common method is the diazotization of 3’-chloro-4’-methyl aniline, followed by coupling with N,N-dimethylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutations and carcinogenesis. The compound is metabolized by liver enzymes to form reactive species that can bind to DNA and induce genetic alterations . The primary molecular targets include DNA bases, and the pathways involved in its action include metabolic activation by cytochrome P450 enzymes and subsequent formation of DNA adducts .

Comparison with Similar Compounds

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is similar to other azobenzene derivatives such as:

The uniqueness of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene lies in its specific substitution pattern, which influences its reactivity and biological activity .

Biological Activity

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene (commonly referred to as 3'-MeDAB) is an azo compound with significant biological activity, particularly in the context of mutagenesis and carcinogenesis. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16ClN3
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 63951-11-1

The biological activity of 3'-MeDAB primarily stems from its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, particularly DNA, resulting in mutations and chromosomal aberrations. The compound is metabolized by liver enzymes, which convert it into forms that can bind to DNA, thereby inducing genetic alterations .

Mutagenicity and Carcinogenicity

3'-MeDAB has been extensively studied for its mutagenic and carcinogenic properties. Research indicates that it can induce a dose-dependent loss of prelabeled DNA in rat liver cells, demonstrating its cytotoxic effects. In a comparative study, 3'-MeDAB was shown to cause significant cytotoxicity relative to other compounds like 2-acetylaminofluorene, which exhibited lower cytotoxic effects despite being a known hepatocarcinogen .

Case Studies

  • Liver Regeneration and Hyperplasia :
    • In a study involving rats subjected to partial hepatectomy, administration of 3'-MeDAB led to both early and delayed elevations in thymidine incorporation into liver DNA. This suggests that the compound not only promotes hyperplasia but also initiates carcinogenic processes .
  • Comparative Analysis with Other Carcinogens :
    • A direct comparison between 3'-MeDAB and other carcinogens revealed that while both induced hyperplasia, the mechanisms differed significantly. The study highlighted the unique role of 3'-MeDAB in promoting neoplastic changes in liver cells .

Toxicological Profile

The toxicity profile of 3'-MeDAB indicates potential risks associated with exposure:

  • Acute Toxicity : Toxic by inhalation, ingestion, and skin absorption.
  • Chronic Effects : Long-term exposure may lead to liver damage and carcinogenesis.

Chemical Synthesis

3'-MeDAB is utilized as a reagent in various chemical reactions due to its reactivity. It serves as a building block for synthesizing more complex azo compounds.

Cancer Research

The compound is employed in cancer research as a model for studying the mechanisms underlying chemical carcinogenesis. Its ability to induce mutations makes it valuable for understanding how certain chemicals contribute to cancer development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-DimethylaminoazobenzeneLacks chlorine at the 3' positionKnown mutagen; used as a dye
3'-Methyl-4-dimethylaminoazobenzeneContains a methyl group instead of chlorineSimilar mutagenic properties
4'-Nitro-4-dimethylaminoazobenzeneContains a nitro groupDifferent reactivity and biological effects

Properties

CAS No.

63951-11-1

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3

InChI Key

FELKFKKBPTXZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Origin of Product

United States

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